molecular formula C21H22N2O4S B11133002 butyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoate

butyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoate

Cat. No.: B11133002
M. Wt: 398.5 g/mol
InChI Key: QCZRVEYJMFKDPG-UHFFFAOYSA-N
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Description

Butyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzothiazinone core, which is known for its biological activity, making it a subject of interest in drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoate typically involves multiple steps:

    Formation of the Benzothiazinone Core: The benzothiazinone core can be synthesized through the cyclization of appropriate precursors, such as 2-aminothiophenol and α-haloketones, under acidic or basic conditions.

    Acetylation: The benzothiazinone intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Amidation: The acetylated benzothiazinone is reacted with 4-aminobenzoic acid to form the amide bond. This step often requires coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

    Esterification: Finally, the carboxylic acid group of the 4-aminobenzoic acid is esterified with butanol in the presence of a catalyst such as sulfuric acid or using a dehydrating agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Automation and process control systems would be employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazinone core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl groups can yield alcohol derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, butyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoate is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology and Medicine

This compound’s benzothiazinone core is known for its biological activity, including antibacterial and anticancer properties. It is being investigated for its potential as a therapeutic agent in treating bacterial infections and certain types of cancer.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The biological activity of butyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoate is primarily due to its interaction with specific molecular targets. The benzothiazinone core can inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoate is unique due to its specific ester group, which can influence its solubility, stability, and biological activity. The butyl ester may provide better pharmacokinetic properties compared to its ethyl or methyl counterparts, making it a more promising candidate for drug development.

This detailed overview highlights the significance of this compound in various scientific and industrial fields

Properties

Molecular Formula

C21H22N2O4S

Molecular Weight

398.5 g/mol

IUPAC Name

butyl 4-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate

InChI

InChI=1S/C21H22N2O4S/c1-2-3-12-27-21(26)14-8-10-15(11-9-14)22-19(24)13-18-20(25)23-16-6-4-5-7-17(16)28-18/h4-11,18H,2-3,12-13H2,1H3,(H,22,24)(H,23,25)

InChI Key

QCZRVEYJMFKDPG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2

Origin of Product

United States

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